4-Butoxybenzoic acid

Catalog No.
S662196
CAS No.
1498-96-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxybenzoic acid

CAS Number

1498-96-0

Product Name

4-Butoxybenzoic acid

IUPAC Name

4-butoxybenzoic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

LAUFPZPAKULAGB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)O

4-Butoxybenzoic acid, also known as p-butoxybenzoic acid, is an aromatic carboxylic acid characterized by the presence of a butoxy group attached to the para position of the benzoic acid structure. Its chemical formula is C11H14O3C_{11}H_{14}O_{3} and it has a molecular weight of approximately 194.23 g/mol. The compound exhibits a linear structure, where the butoxy group (a butyl group attached via an oxygen atom) influences its physical and chemical properties. It is primarily utilized in various chemical applications due to its functional groups that facilitate reactions and interactions with other substances .

Liquid crystal research

Studies have explored the use of 4-Butoxybenzoic acid in the development of liquid crystals. These materials exhibit properties between solids and liquids and are crucial for various technologies like displays and optical devices. Research suggests that 4-Butoxybenzoic acid derivatives can form liquid crystals with specific properties, such as specific melting points and nematic phases (a particular liquid crystal phase) [].

Typical of carboxylic acids and aromatic compounds:

  • Esterification: It can react with alcohols to form esters, which are commonly used in the synthesis of fragrances and flavoring agents.
  • Acid-Base Reactions: As a carboxylic acid, it can donate protons (H⁺) in aqueous solutions, exhibiting typical acid-base behavior.
  • Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the benzene ring.

The acidity of 4-butoxybenzoic acid is lower than that of benzoic acid, with an acid dissociation constant (KaK_a) reflecting its weaker acidic nature .

Research into the biological activity of 4-butoxybenzoic acid indicates potential applications in pharmacology and biochemistry. Its derivatives have been studied for:

  • Antimicrobial Properties: Certain studies suggest that compounds related to 4-butoxybenzoic acid exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.

The biological profile of this compound suggests it could be a candidate for further exploration in drug development and therapeutic applications .

Several methods have been developed for synthesizing 4-butoxybenzoic acid:

  • Condensation Reaction: A common method involves condensing butanol with 4-bromobenzoic acid under alkaline conditions to form the desired product. This reaction typically requires heating and can be optimized for yield.
  • Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing its corresponding ester under acidic or basic conditions, facilitating the release of the carboxylic acid functional group .
  • Kolbe-Schmitt Reaction: Another synthetic route includes using potassium phenoxide and carbon dioxide in a Kolbe-Schmitt reaction, which is a well-known method for producing hydroxybenzoates.

Each method has distinct advantages regarding yield, purity, and operational simplicity, making them suitable for different laboratory settings .

4-Butoxybenzoic acid finds utility in various fields:

  • Chemical Industry: It serves as an intermediate in the production of dyes, fragrances, and other organic compounds.
  • Pharmaceuticals: Its derivatives may have potential uses in drug formulation due to their biological activity.
  • Polymer Chemistry: The compound can be used to modify polymers to enhance their properties, such as solubility and thermal stability.

Its versatility makes it valuable across multiple sectors, particularly in specialty chemicals and materials science .

Interaction studies involving 4-butoxybenzoic acid focus on its reactivity with various biological molecules and synthetic polymers. These studies often assess:

  • Binding Affinity: Investigating how well it binds to specific enzymes or receptors can provide insight into its potential therapeutic effects.
  • Compatibility with Other Chemicals: Understanding how it interacts with other compounds helps determine its utility in formulations and mixtures.

These interactions are crucial for evaluating safety profiles and efficacy in practical applications .

4-Butoxybenzoic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameChemical StructureUnique Characteristics
4-Hydroxybenzoic AcidC₇H₆O₃Contains a hydroxyl group; used as a preservative
4-Methoxybenzoic AcidC₈H₈O₃Contains a methoxy group; used in organic synthesis
4-Octyloxybenzoic AcidC₁₄H₁₈O₃Longer alkyl chain; affects solubility properties
4-Ethoxybenzoic AcidC₉H₁₂O₃Ethyl group instead of butyl; different physical properties
4-(n-Butyl)phenolC₁₁H₁₄OSimilar structure but lacks carboxylic functionality

The unique feature of 4-butoxybenzoic acid lies in its balance between hydrophobicity from the butoxy group and hydrophilicity from the carboxylic acid group, making it particularly versatile for various

XLogP3

3.6

LogP

3.57 (LogP)

Melting Point

148.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1498-96-0

Wikipedia

4-Butoxybenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types